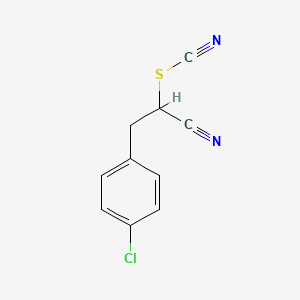
2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of a chlorophenyl group, a cyanoethyl group, and a thiocyanate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate can be achieved through several methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For example, the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol is illustrative . Another method involves the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to give thiocyanates with the displacement of sulfite . Industrial production methods often involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various sulfur-containing compounds and scaffolds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate involves its interaction with molecular targets and pathways in biological systems. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors. The specific molecular targets and pathways depend on the context of its application, such as its antimicrobial or anticancer activities .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1-cyanoethyl thiocyanate can be compared with other similar compounds, such as:
Phenyl thiocyanate: Another thiocyanate compound with a phenyl group instead of a chlorophenyl group.
Isopropyl thiocyanate: A thiocyanate compound with an isopropyl group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring and similar biological activities. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H7ClN2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-1-cyanoethyl] thiocyanate |
InChI |
InChI=1S/C10H7ClN2S/c11-9-3-1-8(2-4-9)5-10(6-12)14-7-13/h1-4,10H,5H2 |
InChI Key |
AOUMWBIKKHDKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)SC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















